4-Iodo-1-acetyl-7-azaindole

Cross-coupling Suzuki-Miyaura Oxidative addition

4-Iodo-1-acetyl-7-azaindole (CAS 443729-67-7) is the superior choice for medicinal chemistry and kinase inhibitor programs. The 4-iodo substituent undergoes rapid oxidative addition with palladium catalysts—significantly outperforming bromo or chloro analogs in Suzuki, Sonogashira, and Heck couplings. The N1-acetyl group provides robust protection at ambient temperature with a 3-year shelf life, enabling streamlined inventory management. This orthogonal reactivity profile ensures high-yielding, reproducible syntheses of 4-aryl-7-azaindole libraries for ATP-competitive kinase screening. Optimal XLogP3 (1.8) supports cellular permeability studies. Secure your research-grade supply now.

Molecular Formula C9H7IN2O
Molecular Weight 286.07 g/mol
CAS No. 443729-67-7
Cat. No. B1312628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1-acetyl-7-azaindole
CAS443729-67-7
Molecular FormulaC9H7IN2O
Molecular Weight286.07 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC2=C(C=CN=C21)I
InChIInChI=1S/C9H7IN2O/c1-6(13)12-5-3-7-8(10)2-4-11-9(7)12/h2-5H,1H3
InChIKeySDDUGTXURCFAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1-acetyl-7-azaindole (CAS 443729-67-7) - Halogenated 7-Azaindole Building Block for Cross-Coupling and Kinase-Targeted Synthesis


4-Iodo-1-acetyl-7-azaindole (CAS 443729-67-7) is a heterocyclic compound belonging to the 7-azaindole class, featuring a 4-iodo substituent on the pyrrolo[2,3-b]pyridine core and an N1-acetyl protecting group. It has a molecular formula of C₉H₇IN₂O and a molecular weight of 286.07 g/mol [1]. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core motif in numerous kinase inhibitors and other bioactive molecules [2]. The presence of the iodine atom at the 4-position enables versatile synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings [3].

Why 4-Iodo-1-acetyl-7-azaindole Cannot Be Casually Swapped with 4-Bromo or Non-Halogenated 7-Azaindoles


The specific combination of the 4-iodo substituent and the N1-acetyl protecting group in 4-iodo-1-acetyl-7-azaindole confers a unique reactivity profile that is not replicated by its bromo, chloro, or non-halogenated analogs. Iodine is significantly more reactive than bromine or chlorine in palladium-catalyzed oxidative addition, enabling faster and more efficient cross-coupling reactions under milder conditions [1]. The N1-acetyl group not only protects the pyrrole nitrogen during multi-step syntheses but also imparts ambient temperature stability that is critical for long-term storage and streamlined procurement . Substituting with 4-bromo-1-acetyl-7-azaindole or 1-acetyl-7-azaindole would alter reaction kinetics, yields, and the feasibility of downstream transformations, directly impacting synthetic efficiency and reproducibility.

Quantitative Differentiation of 4-Iodo-1-acetyl-7-azaindole Against Closest Analogs


Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings: Iodide vs Bromide/Chloride

4-Iodo-1-acetyl-7-azaindole exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to its 4-bromo and 4-chloro analogs. Aryl iodides undergo oxidative addition to Pd(0) approximately 5–10 times faster than aryl bromides, and 100–1000 times faster than aryl chlorides, due to the weaker C–I bond (bond dissociation energy ~65 kcal/mol vs ~80 kcal/mol for C–Br) [1][2]. This kinetic advantage translates to higher yields and lower catalyst loadings in Suzuki, Sonogashira, and Heck couplings of 7-azaindoles [3].

Cross-coupling Suzuki-Miyaura Oxidative addition

Optimized Lipophilicity for Membrane Permeability: XLogP3 Comparison

The computed partition coefficient (XLogP3) of 4-iodo-1-acetyl-7-azaindole is 1.8 [1], which is within the optimal range for oral drug candidates (typically 1–3). In contrast, the non-halogenated analog 1-acetyl-7-azaindole has a lower XLogP of approximately 1.7, potentially reducing its membrane permeability [2]. The 4-iodo substituent increases lipophilicity modestly but significantly, which can enhance cellular uptake and bioavailability without violating Lipinski's Rule of Five.

Lipophilicity Drug-likeness Physicochemical properties

Ambient Temperature Stability Advantage: 3-Year Shelf Life at Room Temperature

According to the supplier Beyotime Biotechnology, 4-iodo-1-acetyl-7-azaindole (98% purity) can be stored at room temperature and remains valid for three years . In contrast, many 7-azaindole derivatives, particularly those with a free N1–H, require storage under inert atmosphere at 2–8°C due to sensitivity to oxidation or moisture . The N1-acetyl protecting group in the target compound enhances chemical stability, reducing the need for specialized cold-chain logistics.

Stability Storage Procurement

Defined Melting Point for Purification and Formulation Control

4-Iodo-1-acetyl-7-azaindole exhibits a sharp melting point of 138–139°C . This is significantly lower than the melting point of 1-acetyl-7-azaindole (202–206°C) and 3-acetyl-7-azaindole (202–206°C) [1], but higher than that of 4-iodo-7-azaindole (which is often reported as a low-melting solid). The distinct melting point provides a convenient quality control checkpoint and facilitates purification via recrystallization.

Melting point Purity Crystallization

High-Value Application Scenarios for 4-Iodo-1-acetyl-7-azaindole Based on Its Differentiated Properties


Parallel Synthesis of 4-Aryl/Akynyl 7-Azaindole Libraries via Suzuki or Sonogashira Coupling

The high reactivity of the 4-iodo substituent enables rapid, high-yielding Suzuki-Miyaura cross-couplings with diverse boronic acids to generate 4-aryl-7-azaindole derivatives for kinase inhibitor screening [1]. The N1-acetyl group remains intact under mild Pd-catalyzed conditions, allowing for subsequent deprotection and further functionalization. This compound is particularly suited for automated parallel synthesis platforms due to its air-stable solid form and ambient temperature storage .

Construction of 4-Substituted 7-Azaindole-Based Kinase Inhibitor Probes

The 7-azaindole core is a key motif in numerous ATP-competitive kinase inhibitors targeting proteins such as JAK, PIM, and FGFR [1]. The 4-iodo handle facilitates late-stage diversification to optimize selectivity and potency. The measured XLogP3 of 1.8 is within the range correlated with improved cellular permeability, making derivatives of this scaffold attractive for cell-based target engagement studies.

Multi-Step Synthesis Requiring a Stable, Orthogonally Protected Intermediate

The N1-acetyl protecting group provides robust protection during reactions at the 4-position and can be cleaved under mild basic conditions (e.g., NaOMe/MeOH) without affecting sensitive functionalities. This orthogonal reactivity is advantageous for building complex, polyfunctional 7-azaindoles [1]. The compound's 3-year shelf life at RT ensures that stock solutions and bulk inventories remain viable throughout extended research programs.

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